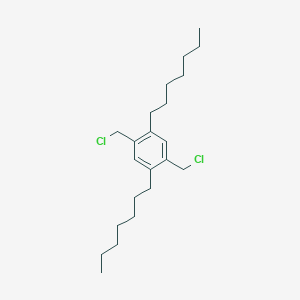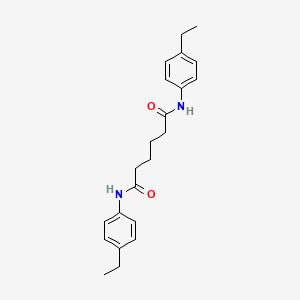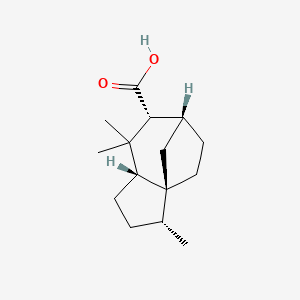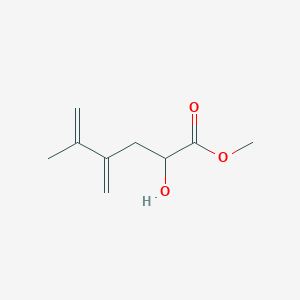
5-Hexenoic acid, 2-hydroxy-5-methyl-4-methylene-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexenoic acid, 2-hydroxy-5-methyl-4-methylene-, methyl ester is a complex organic compound with the molecular formula C9H14O3 It is characterized by the presence of multiple functional groups, including a hydroxyl group, a methylene group, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexenoic acid, 2-hydroxy-5-methyl-4-methylene-, methyl ester typically involves the esterification of 5-Hexenoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The process can be represented as follows:
5-Hexenoic acid+MethanolAcid Catalyst5-Hexenoic acid, 2-hydroxy-5-methyl-4-methylene-, methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Hexenoic acid, 2-hydroxy-5-methyl-4-methylene-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products Formed
Oxidation: Formation of 5-Hexenoic acid, 2-hydroxy-5-methyl-4-methylene-.
Reduction: Formation of 5-Hexenoic acid, 2-hydroxy-5-methyl-4-methylene-, alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hexenoic acid, 2-hydroxy-5-methyl-4-methylene-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hexenoic acid, 2-hydroxy-5-methyl-4-methylene-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
5-Hexenoic acid, methyl ester: Similar structure but lacks the hydroxyl and methylene groups.
Hexanoic acid, methyl ester: Saturated analog with different reactivity.
4-Hexenoic acid, methyl ester: Positional isomer with different chemical properties.
Uniqueness
5-Hexenoic acid, 2-hydroxy-5-methyl-4-methylene-, methyl ester is unique due to its combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
183562-28-9 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 2-hydroxy-5-methyl-4-methylidenehex-5-enoate |
InChI |
InChI=1S/C9H14O3/c1-6(2)7(3)5-8(10)9(11)12-4/h8,10H,1,3,5H2,2,4H3 |
InChI Key |
JTUGDRHLGFBOLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=C)CC(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine](/img/structure/B14261868.png)

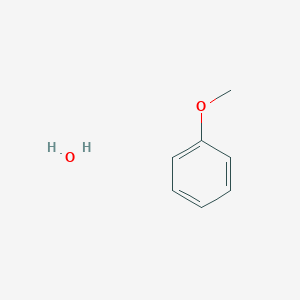
diphenyl-lambda~5~-phosphane](/img/structure/B14261882.png)



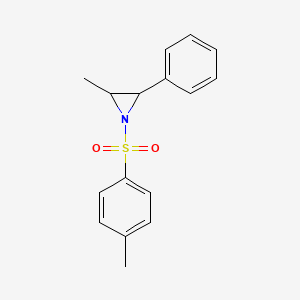
![2-[(Trimethoxysilyl)methyl]propane-1,3-diamine](/img/structure/B14261909.png)
